molecular formula C21H26N2O5S2 B2475619 N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide CAS No. 255714-05-7

N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B2475619
CAS No.: 255714-05-7
M. Wt: 450.57
InChI Key: WWHWQJZWPJAJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide is a synthetic organic compound characterized by its unique structure, which includes two tert-butyl groups and a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the fluorene backbone.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells and transistors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The sulfonamide groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-di-tert-butyl-9,9-dimethylxanthene
  • 2,7-di-tert-butylfluorene
  • 9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine

Uniqueness

N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its combination of tert-butyl and sulfonamide groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2-N,7-N-ditert-butyl-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-20(2,3)22-29(25,26)13-7-9-15-16-10-8-14(30(27,28)23-21(4,5)6)12-18(16)19(24)17(15)11-13/h7-12,22-23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHWQJZWPJAJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.